(8-Fluoroquinolin-3-yl)methanamine
Overview
Description
(8-Fluoroquinolin-3-yl)methanamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and an amine group attached to the 3rd position via a methylene bridge. The molecular formula of this compound is C10H9FN2, and it has a molecular weight of 176.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (8-Fluoroquinolin-3-yl)methanamine may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The subsequent introduction of the methanamine group can be achieved through catalytic hydrogenation or other reductive amination techniques .
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(8-Fluoroquinolin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to bind to these targets, leading to the inhibition of essential biological processes. For example, in antibacterial applications, the compound may inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.
Fluorinated Quinolines: Compounds such as 7-fluoroquinoline and 6-fluoroquinoline, which share structural similarities with (8-Fluoroquinolin-3-yl)methanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8th position and the methanamine group at the 3rd position contribute to its enhanced reactivity and potential biological activities .
Properties
IUPAC Name |
(8-fluoroquinolin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVYXTJXXQGUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267242-11-4 | |
Record name | (8-fluoroquinolin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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